molecular formula C8H10N4O4 B13730206 1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione CAS No. 32705-90-1

1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione

Cat. No.: B13730206
CAS No.: 32705-90-1
M. Wt: 226.19 g/mol
InChI Key: HCBIJOURJUFTAA-UHFFFAOYSA-N
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Description

1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione is a bis-heterocyclic compound featuring two imidazolidine-2,4-dione moieties linked by an ethane-1,2-diyl group.

Properties

CAS No.

32705-90-1

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

1-[2-(2,4-dioxoimidazolidin-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C8H10N4O4/c13-5-3-11(7(15)9-5)1-2-12-4-6(14)10-8(12)16/h1-4H2,(H,9,13,15)(H,10,14,16)

InChI Key

HCBIJOURJUFTAA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCN2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves several steps. One common method includes the reaction of ethylenediamine with phosgene to form a bis-carbamoyl chloride intermediate, which is then cyclized to form the imidazolidine-2,4-dione rings . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Features
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione C₁₀H₁₅N₅O₄ 269.258 -1.77 High polarity, analyzed via RP-HPLC; potential pharmaceutical applications.
Bis-pyrimidine derivatives Varies ~250–350 ~0–2 Synthesized via DMF-DMA; used in bis-heterocycle libraries for drug discovery.
Bis[1H-imidazol-4(5)yl]ethane derivatives C₈H₁₀N₄ 162.20 ~0.5 Ethylene-linked imidazoles; catalytic or coordination roles.
EDPBT (1,1'-(Ethane-1,2-diyl)dipyridinium bistribromide) C₁₂H₁₄Br₂N₂ 394.06 ~1.2 Recyclable acylation catalyst; bromine-rich, phase-separable.

Key Observations :

  • Polarity : The target compound’s low LogP (-1.77) contrasts with pyridinium-based EDPBT (LogP ~1.2) , reflecting divergent solubility profiles (aqueous vs. organic phases).
  • Linker Flexibility: Ethane-1,2-diyl groups confer rigidity compared to imine-linked analogs (e.g., iminodiethane derivatives) , impacting conformational stability in coordination polymers .

Key Observations :

  • Microwave-assisted methods (e.g., ) offer efficiency gains over traditional routes, though solvent compatibility (e.g., acetone in EDPBT synthesis ) remains critical.

Key Observations :

  • Bioactivity : Pyridinium derivatives (e.g., ) exhibit potent antibacterial effects, whereas imidazolidine-diones may target enzymatic pathways (e.g., hydantoinase substrates) .
  • Catalysis : EDPBT’s recyclability contrasts with single-use reagents, highlighting sustainability advantages.
  • Materials Science : Ethylene-linked bis-heterocycles could serve as ligands in coordination polymers for gas storage, leveraging their rigid backbones .
Chromatographic and Analytical Behavior
  • The iminodiethane-linked analog is separable via RP-HPLC (Newcrom R1 column), suggesting the target compound’s analysis would require similar polar stationary phases.
  • EDPBT’s bromine content may necessitate ion-pair chromatography, whereas bis-pyrimidines with aromaticity could be analyzed via UV detection.

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